molecular formula C22H26N4O2S B2919839 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797534-43-0

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Katalognummer B2919839
CAS-Nummer: 1797534-43-0
Molekulargewicht: 410.54
InChI-Schlüssel: ZHBBZGBAVZSYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzo[d]thiazol-2-yl, which is a common moiety in many bioactive compounds . It’s often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of C–N bonds . The reaction conditions can significantly affect the products of the reaction .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. These compounds, by analogy, suggest that derivatives of benzothiazole with urea and piperidine structures might have relevance in modulating enzyme activities related to neurological functions (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Structural and Conformational Studies

Iriepa and Bellanato (2013) synthesized tri-substituted ureas containing an N-methylpiperazine moiety as well as phenyl and N-heterocyclic substituents, analyzed by NMR and IR spectroscopies. Their research provides insights into the structural and conformational behaviors of similar compounds, which could be relevant for the design of molecules with specific biological activities (Iriepa & Bellanato, 2013).

Antimicrobial and Anticancer Investigations

The synthesis and biochemical evaluation of novel amide and urea derivatives of thiazol-2-ethylamines by Patrick et al. (2016) demonstrated activity against Trypanosoma brucei rhodesiense, highlighting potential therapeutic applications for related compounds in treating infectious diseases and exploring anticancer properties (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).

Synthesis and Chemical Properties

Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, showcasing the complex metabolic pathways involved in the biotransformation of such compounds. This study indirectly contributes to understanding the chemical properties and potential applications of structurally related ureas in medicinal chemistry (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Wirkmechanismus

While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit HIV-1 RT . The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine .

Zukünftige Richtungen

Research on the development of novel inhibitors continues, as drug-resistant strains appear because of prolonged therapy . More work will be required to establish the role of similar compounds in the therapy of various diseases .

Eigenschaften

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBBZGBAVZSYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.